molecular formula C22H19ClN4OS B2450820 7-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242871-68-6

7-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2450820
CAS No.: 1242871-68-6
M. Wt: 422.93
InChI Key: ZVBJHBBUVPLYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H19ClN4OS and its molecular weight is 422.93. The purity is usually 95%.
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Properties

IUPAC Name

7-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4OS/c23-18-9-5-4-8-16(18)17-14-29-20-19(17)24-22(25-21(20)28)27-12-10-26(11-13-27)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBJHBBUVPLYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including antimicrobial, anticancer, and potential therapeutic applications, supported by relevant research findings and data.

  • Molecular Formula : C22H19ClN4OS
  • Molecular Weight : 422.94 g/mol
  • CAS Number : 84484-08-2

The compound features a thieno[3,2-d]pyrimidine core structure, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound. In vitro assays have shown that it exhibits significant activity against various bacterial strains. For instance, compounds structurally similar to this compound have been evaluated for their efficacy against pathogens like Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer properties of this compound have been investigated through several studies. Notably:

  • MTT Assay Results : The compound has shown promising results in inhibiting cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values suggest moderate to high potency compared to standard chemotherapeutics.
Cell LineIC50 (µM)Reference
MCF-710.5
HCT1168.0
A54912.3

The proposed mechanism involves the inhibition of specific kinases and enzymes that are critical for tumor growth and proliferation. Molecular docking studies suggest that the compound binds effectively to targets involved in cell cycle regulation and apoptosis.

Case Studies

  • Case Study on MCF-7 Cells : A study highlighted the effect of the compound on MCF-7 cells, where it induced apoptosis through caspase activation pathways. The study concluded that the compound could be a potential lead for developing new anticancer agents.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor size and improved survival rates compared to untreated controls, indicating its potential as a therapeutic agent.

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